molecular formula C8H14O2 B086746 2,5-Dimethyl-3-hexyne-2,5-diol CAS No. 142-30-3

2,5-Dimethyl-3-hexyne-2,5-diol

Cat. No. B086746
CAS RN: 142-30-3
M. Wt: 142.2 g/mol
InChI Key: IHJUECRFYCQBMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol involves several chemical reactions, with one of the methods being the one-pot synthesis from commercially available and inexpensive starting materials. Nakayama et al. (1994) demonstrated a practical one-pot synthesis involving the heating of 2,5-dimethyl-3-hexyne-2,5-diol with elemental sulfur or selenium in benzene, yielding substituted thieno[3,2-b]thiophenes and selenolo[3,2-b]selenophenes with moderate yield, showcasing its versatility as a synthetic precursor (Nakayama et al., 1994).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-3-hexyne-2,5-diol and its derivatives has been extensively studied, including X-ray crystallography analyses to understand its conformation and interactions. For example, Toda et al. (1985) investigated the molecular complexes of hydroxy host systems with alcohols, revealing insights into the structural characteristics of similar diol compounds and their interactions with other molecules (Toda, Tanaka, & Mak, 1985).

Scientific Research Applications

  • Chemical Intermediate in Spices and Peroxide Catalysts

    • This compound is used as a chemical intermediate in the production of certain spices and peroxide catalysts .
  • Drawing Lubricant

    • It is used as a drawing lubricant .
  • Defoamer

    • It is used as a defoamer , which is a chemical additive that reduces and hinders the formation of foam in industrial process liquids.
  • Coupling Agent in Resin Coatings

    • It is used as a coupling agent in resin coatings .
  • Intermediate for Herbicides and Adhesives

    • It is also an intermediate for herbicides, adhesives, and metal surface treatment additives .
  • Electroplating Auxiliary

    • It is widely used in hard chromium electroplating and decorative chromium processes .
  • Surfactant Component

    • This compound can be used as a surfactant component .
  • Reaction Inhibition of Precious Metal Catalysts

    • It can be used for reaction inhibition of precious metal catalysts .
  • Corrosion Inhibitor

    • It can be used as a corrosion inhibitor .
  • Agrochemicals (i.e., Biocide)

    • It can be used in the production of agrochemicals, such as biocides .
  • Pharmaceuticals

    • It can be used in the pharmaceutical industry .
  • Aroma Chemicals

    • It can be used in the production of aroma chemicals .

Safety And Hazards

2,5-Dimethyl-3-hexyne-2,5-diol is potentially hazardous. It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and avoid ingestion . In case of contact, immediate medical assistance should be sought .

properties

IUPAC Name

2,5-dimethylhex-3-yne-2,5-diol
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InChI

InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IHJUECRFYCQBMW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID2027096
Record name 2,5-Dimethyl-3-hexyne-2,5-diol
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Molecular Weight

142.20 g/mol
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Physical Description

Liquid, White solid; [HSDB] Tan or off-white crystalline solid; [MSDSonline]
Record name 3-Hexyne-2,5-diol, 2,5-dimethyl-
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Record name 2,5-Dimethyl-3-hexyne-2,5-diol
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Boiling Point

205 °C @ 759 MM HG
Record name 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL
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Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM, SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE
Record name 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL
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Density

0.949 @ 20 °C/20 °C
Record name 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL
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Vapor Pressure

0.00981 [mmHg]
Record name 2,5-Dimethyl-3-hexyne-2,5-diol
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Product Name

2,5-Dimethyl-3-hexyne-2,5-diol

Color/Form

WHITE CRYSTALS

CAS RN

142-30-3
Record name 2,5-Dimethyl-3-hexyne-2,5-diol
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Record name 2,5-Dimethyl-3-hexyne-2,5-diol
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Record name Dimethylhexynediol
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Record name 2,5-dimethylhexyne-2,5-diol
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Record name 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL
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Melting Point

95 °C
Record name 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
CE Carraher Jr, G Barot, MR Roner… - Journal of Polymer …, 2012 - search.ebscohost.com
The organotin polyether derived from reaction of dibutyltin dichloride and 2, 5-dimethyl-3-hexyne-2, 5-diol was rapidly synthesized employing classical interfacial polymerization in 65% …
Number of citations: 15 search.ebscohost.com
J Hubert, T Theophanides - Inorganica Chimica Acta, 1969 - Elsevier
The substitution reaction of bipyridyl with potassium trichloro (2,5-dimethyl 3-hexyne 2,5-diol) platinate(II) has been studied in 90% methanol -10 water mixtures at various temperatures. …
Number of citations: 11 www.sciencedirect.com
JR Johnson, OH Johnson - Journal of the American Chemical …, 1940 - ACS Publications
In an earlier investigation it was found that 2-methyl-2-butene-l, 4-diol undergoes 1; 4-dehy-dration readily under the influence of acidic rea-gents to give tiglic aldehyde. 1 This …
Number of citations: 9 pubs.acs.org
PS Bataev, LA Konstantinova, AA Balandin… - Bulletin of the Academy …, 1966 - Springer
A study was made of the hydrogenation of mono- and bis-2-cyanoethyl ethers of 2,5-dimethyl-3-hexyne-2,5-diol and 3-hexyne-2,5-diol in presence of palladium and rhodium boride …
Number of citations: 3 link.springer.com
JEH Hancock, DR Scheuchenpflug - Journal of the American …, 1958 - ACS Publications
I reaction havebeen discussed in preliminary fash-ion elsewhere, 3 and an experimental investigation of the postulated conversion of 2-phenyl-3-methyl-indene (IV) to II, together with a …
Number of citations: 2 pubs.acs.org
P Umnahanant, S Kweskin, G Nichols… - Journal of Chemical & …, 2006 - ACS Publications
The vaporization enthalpies of 1,2-ethanediol through 1,10-decanediol, 1,12-dodecanediol, 1,14-tetradecanediol, 1,16-hexadecanediol, 1,4-butynediol, 2,5-dimethyl-3-hexyne-2,5-diol, …
Number of citations: 28 pubs.acs.org
RS Bottei - Analytica Chimica Acta, 1964 - Elsevier
The reducibility of a number of organic compounds by a standard chromous chloride solution, prepared determinately from potassium dichromate, has been studied. Orange II, tartrazine…
Number of citations: 5 www.sciencedirect.com
JF Froning, GF Hennion - Journal of the American Chemical …, 1940 - ACS Publications
Introduction Numerous examples of catalytic addition re-actions of alcohols and carboxylic acids to acetylenic hydrocarbons have been reported from this Laboratory. 2 It was thought of …
Number of citations: 34 pubs.acs.org
HR van der Wal, JL De Boer, A Vos - Acta Crystallographica Section …, 1979 - scripts.iucr.org
Nett X-ray diffraction intensities have been determined from measured step-scan profiles of deuterated 2,5- dimethyl-3-hexyne-2,5-diol by four different profile analysis procedures. Least…
Number of citations: 3 scripts.iucr.org
F Retardancy, BHFRE Natural… - Journal of Polymer …, 2012 - search.proquest.com
Polymer Cover Page.cdr Page 1 Vol. 29, No. 4 Oct. - December 2012 Journal of Polymer Materials CONTENTS Copyright MD Publications Pvt Ltd This Journal is published by Mr …
Number of citations: 0 search.proquest.com

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